molecular formula C10H10ClNO3 B13005679 Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

Cat. No.: B13005679
M. Wt: 227.64 g/mol
InChI Key: GYGOYMWNPXCNMW-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro substituent and the ester functional group adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate typically involves the construction of the furo[3,2-b]pyridine core followed by functional group modifications. One approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This method allows for the formation of the dihydrofuro[3,2-b]pyridine ring system with high diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the ester group or to reduce the furan ring.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.

    Medicine: The compound’s structural features make it a candidate for drug discovery and development, particularly for targeting specific biological pathways.

    Industry: It can be used in the synthesis of materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent and ester group can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate is unique due to its specific combination of a chloro substituent and an ester group on the furo[3,2-b]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate

InChI

InChI=1S/C10H10ClNO3/c1-14-9(13)2-6-5-15-8-3-7(11)4-12-10(6)8/h3-4,6H,2,5H2,1H3

InChI Key

GYGOYMWNPXCNMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1N=CC(=C2)Cl

Origin of Product

United States

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